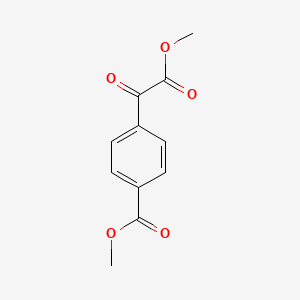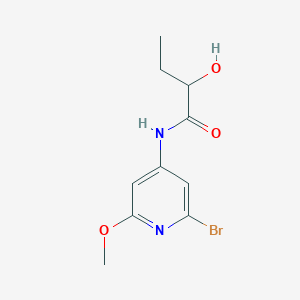![molecular formula C14H20N2O B13878100 1-[2-(Cyclopropylmethoxy)phenyl]piperazine](/img/structure/B13878100.png)
1-[2-(Cyclopropylmethoxy)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Cyclopropylmethoxy)phenyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 1-[2-(Cyclopropylmethoxy)phenyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multicomponent reaction that allows the formation of piperazine derivatives under mild conditions . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .
Industrial production methods often involve catalytic processes. For example, the use of a palladium-catalyzed cyclization reaction provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions . Another method includes the visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes .
Análisis De Reacciones Químicas
1-[2-(Cyclopropylmethoxy)phenyl]piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, iridium-based complexes, and sulfonium salts .
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of various substituted piperazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed cyclization reaction yields arylpiperazines, while the visible-light-promoted decarboxylative annulation protocol produces 2-aryl, 2-heteroaryl, and 2-alkyl piperazines .
Aplicaciones Científicas De Investigación
1-[2-(Cyclopropylmethoxy)phenyl]piperazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antitumor, antibacterial, and anti-inflammatory properties .
In medicine, piperazine derivatives are known for their use in the development of pharmaceuticals. This compound, in particular, is being investigated for its potential as a therapeutic agent in various diseases. In the industry, it is used in the production of surfactants, antioxidants, and synthetic resins .
Mecanismo De Acción
The mechanism of action of 1-[2-(Cyclopropylmethoxy)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antitumor research, the compound may interact with cell signaling pathways that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
1-[2-(Cyclopropylmethoxy)phenyl]piperazine can be compared with other similar piperazine derivatives, such as 1-(2-Methoxyphenyl)piperazine and 1-phenylpiperazine . These compounds share a similar piperazine core but differ in their substituents, which can lead to differences in their biological activities and applications.
1-(2-Methoxyphenyl)piperazine: Known for its use in the synthesis of pharmaceuticals and its potential biological activities.
1-phenylpiperazine: Studied for its pharmacological properties and used as a reference compound in various research studies.
The uniqueness of this compound lies in its cyclopropylmethoxy group, which may confer distinct biological properties compared to other piperazine derivatives.
Propiedades
Fórmula molecular |
C14H20N2O |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
1-[2-(cyclopropylmethoxy)phenyl]piperazine |
InChI |
InChI=1S/C14H20N2O/c1-2-4-14(17-11-12-5-6-12)13(3-1)16-9-7-15-8-10-16/h1-4,12,15H,5-11H2 |
Clave InChI |
YAQZFRYAHXYQLA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=CC=CC=C2N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


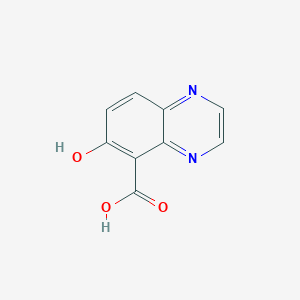
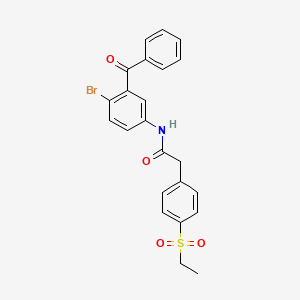

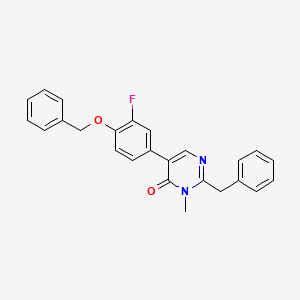



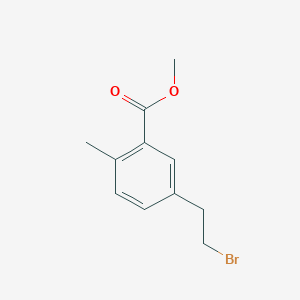
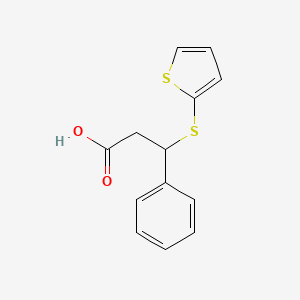
![1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone](/img/structure/B13878069.png)
![8-Hydroxy-5-iodo-[1,6]naphthyridine-7-carboxylic acid methyl ester](/img/structure/B13878070.png)

